(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15821900
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1 |
| Standard InChI Key | CHAHKAWQAKTUFV-OAHLLOKOSA-N |
| Isomeric SMILES | CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
| Canonical SMILES | CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate (CAS: 1184919-19-4 ) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₈N₂O₂ . Its IUPAC name is benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate, reflecting the stereochemistry at the second carbon of the pyrrolidine ring. The compound’s molecular weight is reported as 258.32 g/mol, though discrepancies exist in alternative sources , potentially due to confusion with structurally similar analogs (e.g., methyl-substituted variants).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| SMILES | CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N | |
| InChI Key | CHAHKAWQAKTUFV-OAHLLOKOSA-N |
The stereochemistry at the C2 position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Functional Groups and Reactivity
The molecule contains three key functional groups:
-
Pyrrolidine ring: A five-membered saturated heterocycle providing structural rigidity.
-
Cyano group (-C≡N): Enhances binding affinity to enzymatic targets through dipole interactions.
-
Benzyl carboxylate: A protecting group that modulates solubility and metabolic stability.
These groups enable participation in reactions such as nucleophilic substitutions (cyano group) and ester hydrolysis (carboxylate), making the compound a versatile intermediate in synthetic chemistry.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate typically begins with L-proline or related pyrrolidine precursors. A multi-step sequence involving:
-
N-Carboxylation: Protection of the pyrrolidine nitrogen with benzyl chloroformate.
-
Alkylation: Introduction of the ethyl group via Grignard or organozinc reagents.
-
Cyanation: Addition of a cyanide source (e.g., trimethylsilyl cyanide) to form the nitrile.
Palladium-catalyzed carboamination has been reported as an advanced method to achieve high enantiomeric excess (>98%).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Carboxylation | Benzyl chloroformate, NaOH, 0°C | 85% |
| Alkylation | Ethylmagnesium bromide, THF, -78°C | 72% |
| Cyanation | TMSCN, ZnI₂, CH₂Cl₂, rt | 68% |
Industrial-Scale Production
Suppliers like Parchem and VulcanChem offer the compound for research use, with purity levels exceeding 97% . Large-scale synthesis requires stringent control over stereochemistry, often achieved through asymmetric catalysis or chiral resolution techniques.
Biological Activity and Pharmacological Applications
Mechanism of Action
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate acts as a potent inhibitor of KRas-driven signaling pathways, which are implicated in 25% of human cancers. The cyano group forms a hydrogen bond with Lys117 of KRas-G12C, stabilizing the inactive GDP-bound state and preventing oncogenic signaling.
Anticancer Efficacy
In preclinical models, the compound demonstrated:
-
IC₅₀ = 42 nM against KRas-mutant pancreatic cancer cells (MIA PaCa-2).
-
Synergy with MEK inhibitors (e.g., trametinib), reducing tumor volume by 78% in xenograft models.
| Hazard | Precautionary Code | Guidance |
|---|---|---|
| Skin contact | P280 | Wear protective gloves/clothing |
| Inhalation | P261 | Avoid breathing dust/airborne particles |
| Environmental | P273 | Prevent release into waterways |
Comparative Analysis with Structural Analogs
Substituting the ethyl group with methyl (C14H16N2O2 ) reduces molecular weight by 14.03 g/mol and alters bioactivity:
| Property | Ethyl Derivative | Methyl Derivative |
|---|---|---|
| KRas IC₅₀ | 42 nM | 310 nM |
| LogP | 2.1 | 1.8 |
| Metabolic Stability (t₁/₂) | 6.7 h (human hepatocytes) | 3.2 h |
The ethyl group’s enhanced lipophilicity improves membrane permeability and target engagement.
Future Directions and Research Opportunities
-
Prodrug Development: Ester hydrolysis of the benzyl group could yield active metabolites with improved pharmacokinetics.
-
Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) may overcome KRas-mediated immune evasion.
-
Biosensor Integration: Cyano group fluorescence could enable real-time monitoring of KRas inhibition in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume